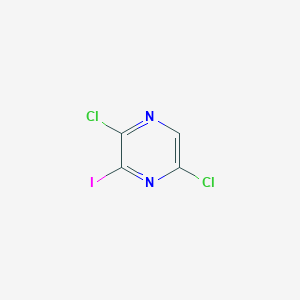
2,5-Dichloro-3-iodopyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3-iodopyrazine: is an organic compound belonging to the pyrazine family It is characterized by the presence of two chlorine atoms and one iodine atom attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-iodopyrazine typically involves halogenation reactions. One common method is the iodination of 2,5-dichloropyrazine using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,5-Dichloro-3-iodopyrazine can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of this compound can lead to the formation of pyrazine derivatives with different substitution patterns.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
- Substituted pyrazines with various functional groups depending on the nucleophile used.
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced pyrazine derivatives with altered substitution patterns.
Scientific Research Applications
Chemistry: 2,5-Dichloro-3-iodopyrazine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in medical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-iodopyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their activity and function. Additionally, its pyrazine ring can participate in π-π interactions and hydrogen bonding, further modulating its biological effects.
Comparison with Similar Compounds
2,5-Dichloropyrazine: Lacks the iodine atom, leading to different reactivity and applications.
3-Iodopyrazine: Contains only the iodine atom, resulting in distinct chemical properties.
2,5-Dibromopyrazine:
Uniqueness: 2,5-Dichloro-3-iodopyrazine is unique due to the presence of both chlorine and iodine atoms on the pyrazine ring. This combination of halogens imparts specific reactivity and properties that are not observed in other similar compounds. Its dual halogenation allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C4HCl2IN2 |
|---|---|
Molecular Weight |
274.87 g/mol |
IUPAC Name |
2,5-dichloro-3-iodopyrazine |
InChI |
InChI=1S/C4HCl2IN2/c5-2-1-8-3(6)4(7)9-2/h1H |
InChI Key |
PYTFMZWBUQTMFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol](/img/structure/B11807563.png)


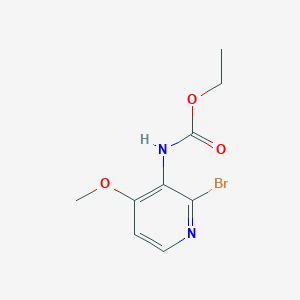
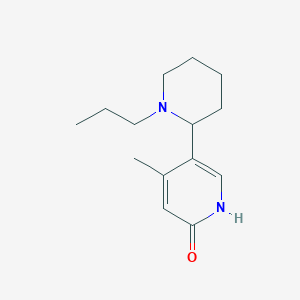
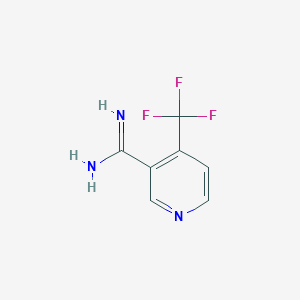

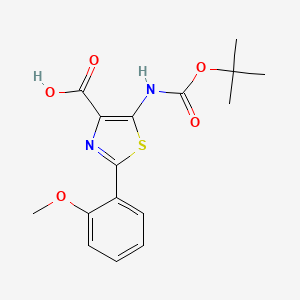
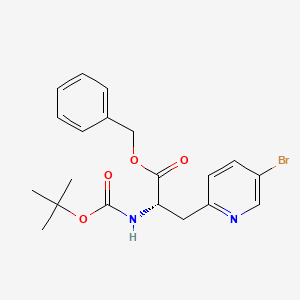

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine](/img/structure/B11807624.png)
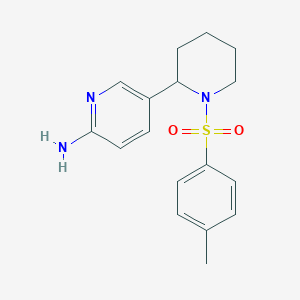
![((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate](/img/structure/B11807645.png)
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11807651.png)
